![molecular formula C21H23N3O4 B5302263 methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate](/img/structure/B5302263.png)
methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate, also known as MABP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its biological activities.
Mecanismo De Acción
The exact mechanism of action of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response. methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has also been shown to activate the opioid receptors, which are involved in pain perception.
Biochemical and Physiological Effects:
methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. In addition, methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. However, the limitations of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate include its low solubility in water, which can make it difficult to administer in vivo. In addition, the toxicity of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has not been fully evaluated, which could limit its use in clinical applications.
Direcciones Futuras
There are several potential future directions for research on methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate. One area of interest is the development of new formulations of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate that improve its solubility and bioavailability. Another area of interest is the evaluation of the toxicity of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate in animal models and in vitro assays. Finally, further research is needed to fully understand the mechanism of action of methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate and its potential use in the treatment of neurological disorders and cancer.
Métodos De Síntesis
Methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate can be synthesized using a multi-step process that involves the reaction of 4-benzoylpiperazine with 3-nitrobenzoyl chloride followed by reduction of the resulting compound with sodium dithionite. The final step involves acetylation of the amine group with acetic anhydride and methylation with dimethyl sulfate.
Aplicaciones Científicas De Investigación
Methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. methyl 3-(acetylamino)-4-(4-benzoylpiperazin-1-yl)benzoate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
IUPAC Name |
methyl 3-acetamido-4-(4-benzoylpiperazin-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-15(25)22-18-14-17(21(27)28-2)8-9-19(18)23-10-12-24(13-11-23)20(26)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIVRAVCPKDHJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(acetylamino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.